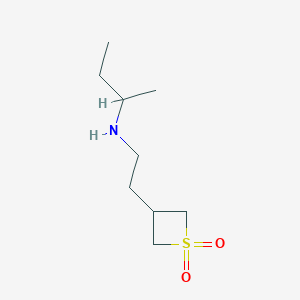
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide is a compound that belongs to the class of thietane derivatives. Thietane derivatives are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has been studied for its pharmacological properties and potential use in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C. The reaction proceeds through the elimination of thietane-1,1-dioxide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium phenolate for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 100°C and solvents such as DMSO and ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide is not fully understood. it is believed to exert its effects through interactions with neurotransmitter systems in the brain, particularly the serotonin and norepinephrine pathways. The compound’s antidepressant activity is thought to be mediated by its ability to modulate the levels of these neurotransmitters, leading to improved mood and reduced symptoms of depression .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(iso-Propylamino)ethyl)thietane1,1-dioxide
- 3-(2-(tert-Butylamino)ethyl)thietane1,1-dioxide
- 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting pharmacological properties. Compared to other similar compounds, it has shown significant antidepressant activity with low toxicity risks . This makes it a promising candidate for further research and development in the field of psychotropic agents.
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothietan-3-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-8(2)10-5-4-9-6-13(11,12)7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
HXLIFVMLVXTAHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


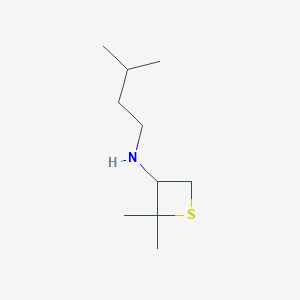
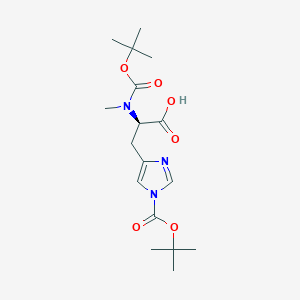
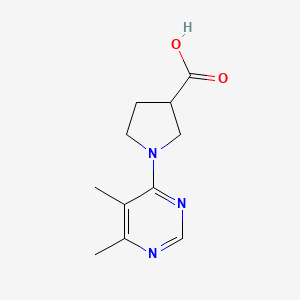
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
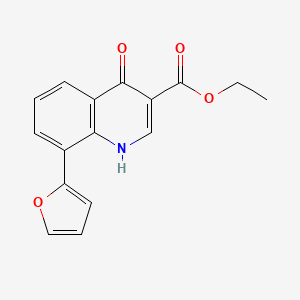
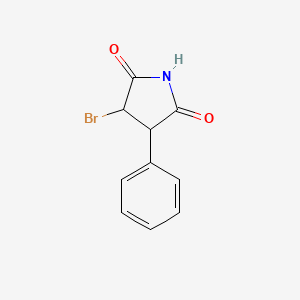

![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)
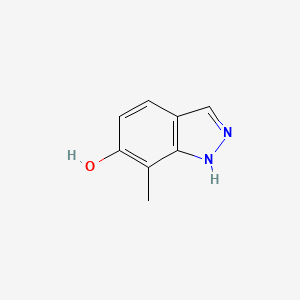
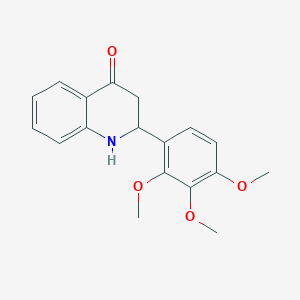
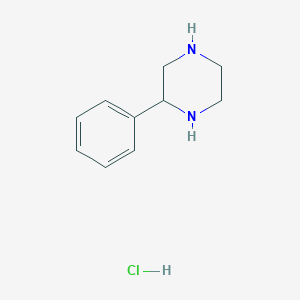
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)


